N-(2-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Overview
Description
N-(2-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that features a nitrophenyl group, a triazole ring, and a sulfanylacetamide moiety. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step may involve the reaction of a thiol with an appropriate electrophile.
Coupling with the Nitrophenyl Group: This can be done through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(2-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The triazole ring and nitrophenyl group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide: can be compared with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S/c16-9(5-19-10-11-6-12-14-10)13-7-3-1-2-4-8(7)15(17)18/h1-4,6H,5H2,(H,13,16)(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRCMLVBMHIQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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